Potassium [1,1'-biphenyl]-4-yltrifluoroborate Potassium [1,1'-biphenyl]-4-yltrifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17899841
InChI: InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1
SMILES:
Molecular Formula: C12H9BF3K
Molecular Weight: 260.11 g/mol

Potassium [1,1'-biphenyl]-4-yltrifluoroborate

CAS No.:

Cat. No.: VC17899841

Molecular Formula: C12H9BF3K

Molecular Weight: 260.11 g/mol

* For research use only. Not for human or veterinary use.

Potassium [1,1'-biphenyl]-4-yltrifluoroborate -

Specification

Molecular Formula C12H9BF3K
Molecular Weight 260.11 g/mol
IUPAC Name potassium;trifluoro-(4-phenylphenyl)boranuide
Standard InChI InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1
Standard InChI Key GTDPOHCCLUGUHI-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a biphenyl core substituted at the 4-position with a trifluoroborate group (BF3K\text{BF}_3\text{K}). This configuration creates a planar aromatic system that enhances resonance stabilization while the electron-withdrawing trifluoroborate moiety modulates reactivity. The potassium counterion ensures solubility in polar aprotic solvents, a critical feature for its use in homogeneous catalysis.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the biphenyl and trifluoroborate groups. In 1H^1\text{H} NMR (DMSO-d6d_6), aromatic protons resonate between δ\delta 7.2–7.5 ppm as multiplet peaks, while the vinylic protons adjacent to boron appear as doublets near δ\delta 6.1–6.5 ppm (J18.2HzJ \approx 18.2 \, \text{Hz}) . 13C^{13}\text{C} NMR spectra show carbon signals for the biphenyl system at δ\delta 125–140 ppm, with the boron-bound carbon appearing downfield due to electron withdrawal .

Synthesis and Optimization

General Synthetic Pathways

The synthesis typically proceeds via a two-step sequence:

  • Lithiation-Borylation: Treatment of 4-bromo-1,1'-biphenyl with n-BuLi\text{n}\text{-BuLi} generates a lithium intermediate, which reacts with trimethyl borate (B(OMe)3\text{B(OMe)}_3) to form the boronic ester.

  • Fluoridation and Potassium Exchange: Subsequent reaction with potassium hydrogen fluoride (KHF2\text{KHF}_2) in aqueous acetone converts the boronic ester to the trifluoroborate salt .

A representative procedure from recent literature involves:

  • Dissolving 4-bromobiphenyl (10.0 mmol) in dry tetrahydrofuran (THF) under nitrogen.

  • Adding n-BuLi\text{n}\text{-BuLi} (45.0 mmol) dropwise at −78°C.

  • Quenching with B(OMe)3\text{B(OMe)}_3 (15.0 mmol) and stirring for 12 hours.

  • Isolating the intermediate boronic ester via silica gel chromatography (petroleum ether).

  • Treating with KHF2\text{KHF}_2 in acetone/water (2:1) to yield the final product (77% yield) .

Catalytic Enhancements

Recent advances demonstrate that lithium hexamethyldisilazide (LiHMDS\text{LiHMDS}) improves reaction efficiency by stabilizing intermediates. Solvent optimization studies indicate that mixtures of THF and dimethoxyethane (DME) enhance yields by 15–20% compared to pure THF.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a pivotal reagent in forming biaryl structures, a key motif in pharmaceuticals and agrochemicals. The reaction follows the general scheme:

\text{Ar}^1\text{-Bpin} + \text{Ar}^2\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar}^1\text{-Ar}^2} + \text{Byproducts}

where Ar1\text{Ar}^1 is the biphenyl group and Ar2-X\text{Ar}^2\text{-X} is an aryl halide. The biphenyl substituent’s steric bulk minimizes homocoupling, achieving >90% selectivity in model reactions .

Comparative Performance

Table 1 contrasts the reactivity of potassium [1,1'-biphenyl]-4-yltrifluoroborate with related trifluoroborates:

CompoundYield (%)Reaction Time (h)Selectivity (%)
Potassium phenyltrifluoroborate652475
Potassium [1,1'-biphenyl]-4-yltrifluoroborate881292
Potassium naphthyltrifluoroborate721885

Data aggregated from .

Future Directions

Research priorities include:

  • Mechanistic Studies: Elucidating the role of potassium in stabilizing transition states.

  • Hybrid Materials: Incorporating the biphenyl-boronate motif into metal-organic frameworks (MOFs) for gas storage.

  • Therapeutic Development: Screening against kinase targets implicated in autoimmune diseases.

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